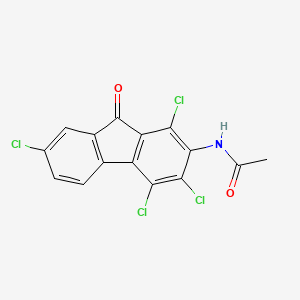
2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone is a synthetic organic compound with the molecular formula C22H20Cl2N2O2 and a molecular weight of 415.323 g/mol . This compound is part of the benzoquinone family, which is known for its diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with 4-ethylaniline under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of various quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinone derivatives.
Scientific Research Applications
2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with cellular enzymes and proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-3,6-bis(cyclohexylamino)benzo-1,4-quinone: Similar structure but with cyclohexylamino groups instead of ethylanilino groups.
2,5-Bis(4-ethylanilino)-3,6-dichloro-1,4-benzoquinone: Another similar compound with slight variations in the substituents.
Uniqueness
2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
139926-25-3 |
|---|---|
Molecular Formula |
C22H20Cl2N2O2 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2,5-dichloro-3,6-bis(4-ethylanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H20Cl2N2O2/c1-3-13-5-9-15(10-6-13)25-19-17(23)22(28)20(18(24)21(19)27)26-16-11-7-14(4-2)8-12-16/h5-12,25-26H,3-4H2,1-2H3 |
InChI Key |
GJXUNHJGLVWDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



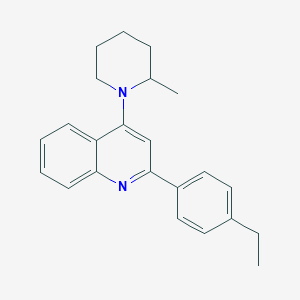

![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)
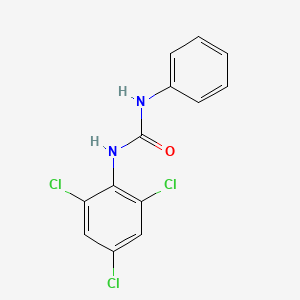
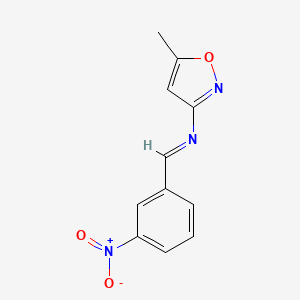
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)
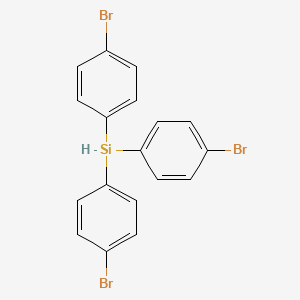

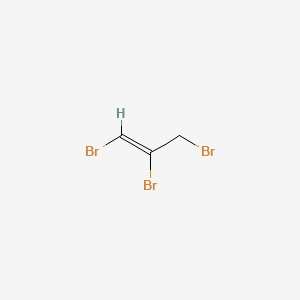

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)

